![molecular formula C16H16ClFN4O B2442637 (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1172520-86-3](/img/structure/B2442637.png)
(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
カタログ番号 B2442637
CAS番号:
1172520-86-3
分子量: 334.78
InChIキー: PAYWHISHHXMSHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community in recent years. It is a potent inhibitor of certain enzymes and has shown promise in various applications, including drug discovery and development.
科学的研究の応用
- Clemizole is a potent antihistaminic agent. It acts by blocking histamine receptors, which makes it useful in treating allergic reactions, itching, and other histamine-mediated conditions .
- Research has explored clemizole’s antiviral properties. It inhibits viral replication by targeting specific viral proteins. For instance, it has been investigated as an inhibitor of hepatitis C virus (HCV) entry .
- Clemizole exhibits anti-inflammatory activity. It may modulate immune responses and reduce inflammation, making it relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
- Some studies suggest that clemizole has antitumor potential. It has been evaluated against different cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2), showing promising results .
- Clemizole derivatives have demonstrated antibacterial and antiprotozoal activities. These properties make it relevant for combating bacterial infections and protozoal diseases .
- Clemizole has been explored as an antiulcer agent. It may help protect the gastric mucosa and promote healing of ulcers .
Antihistaminic Activity
Antiviral Potential
Anti-Inflammatory Effects
Antitumor Properties
Antiprotozoal and Antibacterial Actions
Ulcer Treatment
作用機序
Safety and Hazards
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c1-11-5-6-14(20-19-11)21-7-9-22(10-8-21)16(23)15-12(17)3-2-4-13(15)18/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWHISHHXMSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された